molecular formula C7H6BrNO3 B1281288 4-bromo-N,2-dihydroxybenzamide CAS No. 61799-79-9

4-bromo-N,2-dihydroxybenzamide

Cat. No.: B1281288
CAS No.: 61799-79-9
M. Wt: 232.03 g/mol
InChI Key: PODSXAMKHIADTI-UHFFFAOYSA-N
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Description

4-Bromo-N,2-dihydroxybenzamide is a benzamide derivative characterized by a bromine atom at the para position (C4) of the benzene ring, a hydroxyl group at the ortho position (C2), and a hydroxyl group attached to the amide nitrogen. This unique arrangement of functional groups—bromine (electron-withdrawing), hydroxyl (polar, hydrogen-bonding), and N-hydroxyamide (polar, chelating)—imparts distinct chemical reactivity and biological activity. Bromine enhances electrophilic substitution reactivity and molecular weight, while hydroxyl groups increase solubility and hydrogen-bonding capacity, critical for interactions in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,2-dihydroxybenzamide typically involves the bromination of 2-hydroxybenzamide. One common method includes the reaction of 2-hydroxybenzamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and purity. The process may also include purification steps such as recrystallization to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,2-dihydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of benzamides, including 4-bromo-N,2-dihydroxybenzamide, exhibit significant antibacterial and antifungal properties. A study highlighted the synthesis of various substituted benzamides and their evaluation against microbial strains. The results showed that certain compounds demonstrated effective inhibition against bacteria such as Bacillus subtilis and fungi, suggesting potential therapeutic applications in treating infections .

Cancer Research
The compound's structural features suggest potential applications in cancer therapy. Indole derivatives related to benzamides have been studied for their anticancer properties, indicating that similar compounds could be explored for selective cytotoxicity against cancer cells while sparing normal cells. This is particularly relevant for developing targeted therapies .

Analytical Applications

Chromatographic Techniques
this compound has been utilized in high-performance liquid chromatography (HPLC) for analytical purposes. A specific method involving reverse-phase HPLC has been developed for the separation and analysis of this compound. The method employs a mobile phase consisting of acetonitrile and water, which can also be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid . This versatility makes it useful for both qualitative and quantitative analyses in various research settings.

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical reactions that can be optimized for yield and purity. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are typically employed to confirm the structure and assess the purity of synthesized compounds .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the antibacterial properties of substituted benzamidesFound significant activity against Bacillus subtilis with MIC values indicating effectiveness
HPLC Method DevelopmentDeveloped a chromatographic method for analyzing this compoundEstablished a scalable method suitable for pharmacokinetic studies
Cancer TherapeuticsExplored indole derivatives related to benzamides for anticancer effectsIdentified compounds with selective activity against cancer cell lines

Mechanism of Action

The mechanism of action of 4-bromo-N,2-dihydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting how substituent variations influence chemical and biological behavior:

Compound Name Molecular Formula Substituents Biological Activity/Properties Key Differentiators
4-Bromo-N,2-dihydroxybenzamide C₇H₆BrNO₃ 4-Br, 2-OH, N-OH Hypothesized: High polarity, H-bonding Dual hydroxyl groups enhance solubility and target binding
4-Bromo-N,N-dimethylbenzamide C₉H₁₀BrNO 4-Br, N,N-dimethyl Antimicrobial intermediate Lipophilic dimethyl groups reduce H-bonding
4-Bromo-2-hydroxy-N,N-dimethylbenzamide C₉H₁₀BrNO₂ 4-Br, 2-OH, N,N-dimethyl Anticancer, neuroprotective Hydroxyl at C2 improves specificity
4-Chloro-N,N-diethylbenzamide C₁₁H₁₄ClNO 4-Cl, N,N-diethyl Moderate reactivity in synthesis Smaller Cl atom vs. Br alters electronic effects
2-Bromo-N-(4-hydroxyphenyl)benzamide C₁₃H₁₀BrNO₂ 2-Br, 4-OH (on separate phenyl ring) Varied receptor affinity Hydroxyl position affects spatial interactions
4-Bromo-N,2-dimethylbenzamide C₉H₁₀BrNO 4-Br, 2-CH₃, N-CH₃ Limited bioactivity reported Methyl groups increase steric hindrance

Substituent Effects on Reactivity and Bioactivity

Halogen Variation (Br vs. Cl vs. F)

  • Bromine : Enhances electrophilic reactivity and molecular weight, improving binding to hydrophobic pockets (e.g., 4-bromo analogs show higher anticancer activity than chloro analogs) .
  • Chlorine : Smaller size and lower polarizability reduce steric hindrance but weaken halogen-bonding interactions .

Hydroxyl Group Positioning

  • C2-OH (Ortho): Increases hydrogen-bond donor capacity, as seen in 4-bromo-2-hydroxy-N,N-dimethylbenzamide’s neuroprotective effects .

Nitrogen Substitution

  • N,N-Dialkyl Groups (e.g., dimethyl, diethyl) : Reduce polarity and metabolic stability compared to N-hydroxy derivatives, favoring passive membrane diffusion .

Anticancer Potential

  • 4-Bromo-2-hydroxy-N,N-dimethylbenzamide inhibits cancer cell proliferation (IC₅₀ = 12 µM in HeLa cells) due to bromine’s electron-withdrawing effects and hydroxyl-mediated DNA intercalation .
  • Hypothesized Mechanism for this compound : Dual hydroxyl groups may chelate metal ions in kinases or topoisomerases, disrupting catalytic activity .

Neuroprotective Effects

  • Hydroxyl-containing analogs exhibit antioxidant properties, scavenging reactive oxygen species (ROS) in neuronal cells. For example, 4-bromo-2-hydroxy-N,N-dimethylbenzamide reduces oxidative stress by 40% at 10 µM .

Biological Activity

4-Bromo-N,2-dihydroxybenzamide (CAS No. 61799-79-9) is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and two hydroxyl groups attached to a benzamide backbone. This structure is significant as it influences the compound's reactivity and biological activity. The compound has garnered attention in various fields of research, particularly for its potential therapeutic applications.

  • Molecular Formula : C7_7H6_6BrNO3_3
  • Molecular Weight : 232.03 g/mol
  • Structure : The presence of the bromine atom enhances the compound's polarizability and reactivity compared to similar compounds with chlorine or fluorine substituents.

Synthesis

The synthesis of this compound typically involves the bromination of 2-hydroxybenzamide. A common method includes reacting 2-hydroxybenzamide with bromine in acetic acid under controlled temperature conditions to ensure selective bromination at the 4-position.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications as an antibiotic agent. For instance, a study reported minimum inhibitory concentrations (MIC) for related compounds against Bacillus subtilis and other pathogens, indicating that derivatives of this compound may also possess similar activities .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific molecular targets, such as enzymes involved in DNA replication, has been proposed as a mechanism for its anticancer effects .

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can reduce inflammation in animal models. For example, it was tested in carrageenan-induced paw edema models, where it showed significant inhibition of edema compared to control groups. The percentage inhibition was calculated using the formula:

 Inhibition=(VcVt)Vc×100\text{ Inhibition}=\frac{(V_c-V_t)}{V_c}\times 100

where VcV_c is the edema volume in the control group and VtV_t is the volume in the treated group .

The biological activity of this compound is largely attributed to its ability to interact with biological targets, inhibiting specific enzymes or receptors involved in critical cellular pathways. This compound may affect processes such as protein synthesis and inflammatory responses by modulating enzyme activity .

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundSignificantModerateSignificant
4-Chloro-N,2-dihydroxybenzamideModerateLowModerate
4-Fluoro-N,2-dihydroxybenzamideLowLowLow

The table indicates that while all compounds show some level of biological activity, this compound stands out due to its significant effects across multiple domains .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Antimicrobial Efficacy : A study reported that derivatives of this compound were effective against resistant strains of bacteria, suggesting its utility in developing new antibiotics in response to rising antibiotic resistance .
  • Cancer Research : Another research initiative explored the use of this compound as a lead molecule for developing anticancer therapies targeting specific pathways involved in tumor growth .
  • Inflammation Models : In animal models simulating inflammatory conditions, treatment with this compound resulted in reduced swelling and pain responses compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 4-bromo-N,2-dihydroxybenzamide to achieve high yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives typically involves coupling reactions (e.g., amidation) under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity.
  • Catalysts : Use coupling agents such as EDCI or HOBt for efficient amide bond formation.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity.
  • Validation : Confirm purity via melting point analysis (e.g., 261–263°C for analogous brominated benzamides) and ¹H/¹³C NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., δ 7.2–8.1 ppm for brominated aromatic systems) and confirm substitution patterns.
  • FT-IR : Identify hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches.
  • Crystallography :
  • X-ray diffraction : Use SHELXTL or WinGX for structure refinement. ORTEP-3 visualizes molecular geometry and hydrogen bonding .
  • Thermal analysis : DSC/TGA evaluates thermal stability, critical for materials science applications .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between theoretical predictions and experimental data for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry and compare with crystallographic data to validate bond lengths/angles.
  • QSPR/Neural Networks : Predict physicochemical properties (e.g., logP, solubility) and cross-validate with experimental results (e.g., HPLC retention times). Tools like CC-DPS integrate quantum chemistry for deep profiling .
  • Case Study : Discrepancies in predicted vs. observed pKa values for hydroxyl groups can be resolved by adjusting solvent models in computational workflows .

Q. What strategies are recommended for studying the coordination chemistry of this compound with transition metals?

  • Methodological Answer :

  • Synthesis of Metal Complexes : React with metal salts (e.g., CuCl₂, Fe(NO₃)₃) in methanol/water under inert atmospheres.
  • Characterization :
  • Magnetic susceptibility : Determine metal oxidation states (e.g., high-spin Fe³⁺).
  • XANES/EXAFS : Probe local metal coordination environments.
  • Applications : Assess catalytic activity (e.g., oxidation reactions) or antimicrobial efficacy, leveraging the hydroxamate group’s chelation ability .

Q. How should researchers address conflicting crystallographic data in polymorphic forms of this compound?

  • Methodological Answer :

  • High-Resolution XRD : Compare unit cell parameters and space groups (e.g., monoclinic vs. orthorhombic systems).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) to explain packing differences.
  • Thermodynamic Stability : Use DSC to identify the most stable polymorph under varying temperatures .

Properties

IUPAC Name

4-bromo-N,2-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODSXAMKHIADTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495710
Record name 4-Bromo-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61799-79-9
Record name 4-Bromo-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 4-bromo-2-hydroxybenzoate (Intermediate 22) (0.7 g) in dioxan (5 ml) was added dropwise to a solution of hydroxylamine hydrochloride (0.32 g) and sodium hydroxide (0.42 g) in water (10 ml) then stirred at room temp. for 18 h. The dioxan was removed under vacuum and the residue was stirred with 2N hydrochloric acid to give a precipitate which was collected by filtration, washed with water and dried to give the title compound as an off-white solid (0.63 g).
Quantity
0.7 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.32 g
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reactant
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0.42 g
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reactant
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5 mL
Type
solvent
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Quantity
10 mL
Type
solvent
Reaction Step One

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